1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Overview
Description
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H6ClF3N2O and a molecular weight of 274.63 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, along with a carbonyl chloride functional group. It is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, pyrazoles, as a class, have been investigated for their broad range of pharmacological properties . Further research would be needed to identify specific targets for this particular derivative.
- Without specific data, we can’t pinpoint exact pathways. However, pyrazoles have been associated with various biological activities, including anti-inflammatory, antifungal, and antioxidant effects .
Target of Action
Biochemical Pathways
Preparation Methods
The synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-Phenyl-5-(trifluoromethyl)pyrazole with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the carboxylic acid group into a carbonyl chloride group. The general reaction scheme is as follows:
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid+SOCl2→1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride has several scientific research applications:
Comparison with Similar Compounds
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride can be compared with other similar compounds, such as:
1-Phenyl-5-(trifluoromethyl)pyrazole: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
1-Phenyl-3-(trifluoromethyl)pyrazole-4-carboxamide: Contains a carboxamide group instead of a carbonyl chloride group, leading to different reactivity and applications.
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid: Contains a carboxylic acid group, which can be converted to the carbonyl chloride group through reaction with thionyl chloride.
The uniqueness of this compound lies in its high reactivity due to the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-16-17(9(8)11(13,14)15)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPLNSWCMTQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380083 | |
Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-14-1 | |
Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-14-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.